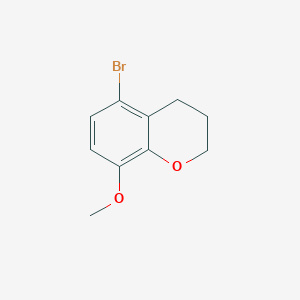

5-Bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran

Description

Historical Context and Significance of Benzopyran Derivatives

Benzopyran derivatives represent a critical class of oxygen-containing heterocyclic compounds ubiquitously found in nature. nih.gov Their core structure, consisting of a benzene (B151609) ring fused to a pyran ring, is the foundation for a vast array of naturally occurring molecules such as flavonoids, coumarins, and tocopherols (B72186) (Vitamin E). Historically, these compounds have been recognized for their diverse and potent biological activities. nih.gov This has made the benzopyran scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in active pharmaceutical ingredients. taylorandfrancis.com The exploration of benzopyran derivatives has led to the development of compounds with a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. taylorandfrancis.com

Importance of the 3,4-Dihydro-2H-1-benzopyran Core Structure in Academic Investigations

The 3,4-dihydro-2H-1-benzopyran, commonly known as a chromane (B1220400), is a saturated derivative of benzopyran. nist.gov This core structure is a key component in numerous biologically active molecules and serves as a versatile building block in synthetic organic chemistry. herts.ac.uk Academic investigations have frequently focused on this scaffold due to its presence in natural products with significant physiological effects. For instance, derivatives of 3,4-dihydro-2H-1-benzopyran have been evaluated as potent leukotriene antagonists, which are important in studying inflammatory responses. Furthermore, research into 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives has revealed high affinity for serotoninergic receptors, suggesting potential applications in neuroscience and the study of mood disorders, depression, and schizophrenia. researchgate.net The conformational flexibility of the dihydropyran ring allows for precise three-dimensional arrangements of substituents, making it an attractive target for structure-activity relationship (SAR) studies aimed at optimizing interactions with biological targets.

Overview of Research Trajectories for Halogenated and Methoxylated Chromanes

The strategic placement of halogen and methoxy (B1213986) substituents onto the chromane scaffold is a common tactic in medicinal chemistry to modulate a compound's physicochemical and biological properties. Halogenation, particularly with bromine, can enhance binding affinity to target proteins, improve metabolic stability, and increase cell membrane permeability. Research has shown that halogenated chromanones, such as 8-bromo-6-chloro-2-pentylchroman-4-one, can act as selective inhibitors of enzymes like SIRT2, which is implicated in neurodegenerative diseases. acs.org The electronic nature of these substituents dramatically alters activity. acs.org

Methoxylation, the introduction of a methoxy (-OCH3) group, also plays a crucial role. Methoxy groups can act as hydrogen bond acceptors and influence the electronic environment of the aromatic ring, thereby affecting how the molecule interacts with its biological target. Studies have found that methoxy-substituted chromenes are potent blockers of tumor necrosis factor-alpha (TNF-α) production, a key mediator of inflammation. rjptonline.org The interplay between halogen and methoxy groups is also an area of active investigation, with studies exploring how combinations of these substituents on various scaffolds can lead to potent cytotoxic compounds for cancer research. nih.gov

Scope and Academic Relevance of Studying 5-Bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran

This compound is a specific derivative that embodies the strategic functionalization discussed previously. Its academic relevance stems primarily from its role as a versatile synthetic intermediate. The bromine atom at the 5-position provides a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents to build more complex molecules. researchgate.net Similarly, the methoxy group at the 8-position modifies the electronic properties of the benzene ring and can influence the reactivity of the scaffold.

The study of this particular compound is relevant for creating libraries of novel chromane derivatives for biological screening. Research focused on synthesizing and evaluating 5-substituted chromanes for their interaction with targets like serotonin (B10506) receptors underscores the importance of intermediates like this compound. researchgate.net It serves as a foundational piece in the modular construction of new chemical entities with potential therapeutic applications, particularly in areas targeting the central nervous system.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its use in synthetic chemistry. Below is a summary of its key identifiers and computed properties.

| Property | Value |

| IUPAC Name | 5-bromo-8-methoxy-3,4-dihydro-2H-chromene |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.097 g/mol |

| CAS Number | 13223417-0-4 |

| Canonical SMILES | COC1=CC=C(C(=C1)Br)CCC2 |

| InChI Key | YLFDGPIBFJMUQL-UHFFFAOYSA-N |

| Appearance | White to off-white solid |

| Computed XLogP3 | 3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 241.9942 g/mol |

| Monoisotopic Mass | 241.9942 g/mol |

| Topological Polar Surface Area | 18.5 Ų |

| Heavy Atom Count | 13 |

| Data sourced from PubChem CID 132234170. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-8-methoxy-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-12-9-5-4-8(11)7-3-2-6-13-10(7)9/h4-5H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNONNPUCFTKFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Br)CCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 8 Methoxy 3,4 Dihydro 2h 1 Benzopyran and Its Structural Analogs

Retrosynthetic Analysis and Strategic Disconnections for the Dihydrobenzopyran System

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available, or easily synthesized starting materials. jocpr.comchemistry.coach This process involves breaking key chemical bonds, known as disconnections, which correspond to reliable forward-direction chemical reactions. chemistry.coachstudysmarter.co.uk

For the 5-Bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran scaffold, two primary strategic disconnections are considered:

C-O Bond Disconnection (Ether Linkage): The most common disconnection is at the aryl ether bond of the pyran ring. This leads to a substituted phenol (B47542) and a three-carbon alkyl chain with appropriate functional groups at each end to facilitate re-connection (cyclization). This approach simplifies the target into two key precursor fragments.

C-C Bond Disconnection: An alternative, though often more complex, strategy involves disconnecting a carbon-carbon bond within the pyran ring.

The choice of disconnection is guided by the goal of maximizing synthetic efficiency and utilizing readily available starting materials. jocpr.com The analysis must also consider the regioselective placement of the bromo and methoxy (B1213986) substituents on the aromatic ring, which dictates the choice of the phenolic precursor. ox.ac.uk Bond-network analysis can also be a useful tool to identify strategic disconnections that simplify the molecular structure effectively. nih.gov

| Disconnection Strategy | Precursor Fragments | Forward Reaction |

| Aryl Ether Bond (C-O) | Substituted Phenol + C3-alkyl chain | Intramolecular Cyclization (e.g., Williamson ether synthesis followed by cyclization, Mitsunobu reaction, acid-catalyzed cyclization) |

| Pyran Ring C-C Bond | ortho-allyl phenol | researchgate.netresearchgate.net-Sigmatropic rearrangement followed by cyclization |

Precursor Synthesis and Functionalization Pathways Leading to the Core Scaffold

The synthesis of the dihydrobenzopyran core relies on the careful preparation of key precursors identified through retrosynthetic analysis. jocpr.comchemistry.coach This involves synthesizing a suitably substituted aromatic component and a reactive aliphatic chain, followed by their assembly and cyclization.

The formation of the dihydrobenzopyran ring is the pivotal step in the synthesis. Several cyclization methods have been developed, each with specific advantages regarding reaction conditions and substrate scope.

Acid-Catalyzed Cyclization: Allyl phenols can undergo cyclization in the presence of acids to yield dihydrobenzopyrans. mdpi.com Similarly, the reaction of phenols with allylic alcohols or 1,3-dienes, mediated by acids like trifluoroacetic acid (TFA), can lead to the formation of the dihydrobenzopyran skeleton through an allylic cation intermediate, followed by rearrangement and intramolecular cyclization. herts.ac.uk

Tandem Demethylation-Cyclization: Aromatic ethers containing an isoprenyl group can be converted to dihydrobenzopyrans using reagents like aluminum chloride/ethanethiol (AlCl₃/EtSH). mdpi.com This method involves a tandem demethylation of the ether followed by the cyclization to form the pyran ring under mild conditions. mdpi.com

Prins Cyclization: The Prins cyclization has emerged as a common strategy for the stereoselective construction of tetrahydropyran (B127337) rings, which are structurally related to the dihydrobenzopyran system. nih.gov This reaction typically involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, proceeding through an oxocarbenium ion intermediate. nih.gov

Hydride Transfer Initiated Cyclization: Readily available salicylaldehyde-derived ethers can be converted in a single step to dihydrobenzopyrans through a hydride transfer initiated cyclization, representing a direct method for coupling sp³ C-H bonds and activated alkenes. researchgate.net

| Cyclization Method | Key Reactants | Catalyst/Reagent | Key Intermediate |

| Acid-Catalyzed Cyclization | Phenol and Allyl Alcohol/Diene | Trifluoroacetic Acid (TFA) | Allylic Cation |

| Tandem Demethylation-Cyclization | Aromatic ether with isoprenyl group | AlCl₃/EtSH | Phenoxy oxygen nucleophile |

| Prins Cyclization | Homoallylic alcohol and Aldehyde | Acid catalyst (e.g., TiCl₄) | Oxocarbenium ion |

| Hydride Transfer Cyclization | Salicylaldehyde derived ether | Scandium catalyst | Cation generated upon hydride transfer |

The precise placement of the methoxy and bromo groups on the aromatic ring is critical. This is typically achieved by starting with a pre-functionalized phenol or by performing electrophilic aromatic substitution reactions on a phenolic intermediate. The order of these introductions is crucial and is governed by the directing effects of the substituents. msu.edu

Methoxy Group Introduction: The methoxy group is an electron-donating group and directs incoming electrophiles to the ortho and para positions. wikipedia.org It can be introduced via Williamson ether synthesis on a corresponding phenol (methylation of a hydroxyl group) or can be present on the starting material, such as vanillin. wikipedia.orgresearchgate.net The methoxy group can influence the compound's lipophilicity and its interactions with biological targets. researchgate.net

Bromo Group Introduction: Bromination is a common electrophilic aromatic substitution reaction. The hydroxyl or methoxy group on the ring will activate it and direct the incoming bromine atom. Careful control of reaction conditions is necessary to achieve the desired regioselectivity, especially in a polysubstituted ring.

For this compound, a logical precursor would be 2-bromo-5-methoxyphenol (B1282781). The hydroxyl group would then react with a C3 synthon to form the pyran ring.

Direct Synthetic Approaches for this compound

A direct synthesis would involve the cyclization of a precursor that already contains the required bromo and methoxy substituents in the correct positions. One plausible route begins with 2-bromo-5-methoxyphenol.

Allylation: The phenolic hydroxyl group of 2-bromo-5-methoxyphenol is allylated using an allyl halide (e.g., allyl bromide) under basic conditions to form 1-allyloxy-2-bromo-5-methoxybenzene.

Claisen Rearrangement: The resulting allyl ether is subjected to thermal or acid-catalyzed Claisen rearrangement. This researchgate.netresearchgate.net-sigmatropic rearrangement would ideally move the allyl group to the ortho position (C6) to form 2-allyl-6-bromo-3-methoxyphenol.

Intramolecular Cyclization: The final step would be the acid-catalyzed intramolecular cyclization of the ortho-allyl phenol intermediate to close the pyran ring, yielding the target compound.

Alternatively, solid-phase organic synthesis (SPOS) has been employed to create libraries of substituted 2H-benzopyrans, which could be adapted for the synthesis of the target molecule. mdpi.comresearchgate.net

Derivatization Strategies for Enhancing Molecular Diversity and Complexity

Derivatization of the core this compound scaffold is essential for exploring structure-activity relationships and developing new compounds with tailored properties. researchgate.net Modifications can be made to both the aromatic ring and the pyran ring.

The aromatic ring of the dihydrobenzopyran system, particularly with the presence of a bromo substituent, is ripe for further functionalization, primarily through cross-coupling reactions. researchgate.net

Palladium-Mediated Cross-Coupling Reactions: The bromine atom at the 5-position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. researchgate.net

Suzuki Coupling: Reaction with boronic acids or esters can introduce new aryl or vinyl groups at the 5-position.

Heck Coupling: This allows for the introduction of alkene substituents.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, introducing a wide range of amine functionalities. nih.gov

Sonogashira Coupling: This allows for the installation of alkyne groups.

Lithiation and Subsequent Electrophilic Quench: The bromo group can be exchanged with lithium using an organolithium reagent at low temperatures. The resulting aryllithium species can then react with a variety of electrophiles (e.g., CO₂, aldehydes, ketones) to introduce new functional groups. msu.edu

Further Electrophilic Aromatic Substitution: The existing methoxy and alkyl ether groups are activating, potentially allowing for further substitution on the aromatic ring, although regioselectivity could be challenging to control.

These derivatization strategies allow for the systematic modification of the aromatic portion of the molecule, enabling the fine-tuning of its electronic and steric properties. researchgate.net

| Reaction Type | Reagents | Functional Group Introduced |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl, Vinyl |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Amino (NR₂) |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl |

| Lithiation-Quench | n-BuLi, then Electrophile (e.g., CO₂) | Carboxylic acid (-COOH) |

Functionalization of the Dihydro-pyran Ring

The dihydropyran ring of the chromane (B1220400) scaffold is a key target for structural modification, allowing for the introduction of diverse functional groups that can significantly influence the molecule's properties. The conformational flexibility of this ring, which typically adopts a half-chair or distorted boat arrangement, plays a crucial role in directing the stereochemical outcome of functionalization reactions. researchgate.net The C2 position is particularly important, as the stereochemistry at this center, in conjunction with the resulting P- or M-helicity of the dihydropyran ring, can be correlated with the compound's specific optical rotation. nih.govnih.gov

Functionalization strategies often involve leveraging the reactivity of the benzylic C4 position or the C2/C3 olefinic bond in precursor 2H-chromenes. For instance, organocatalytic domino reactions, such as a Michael addition followed by hemiacetalization, can be used to introduce substituents at the C2 and C3 positions of the pyran ring with high diastereoselectivity and enantioselectivity. rsc.org Another approach involves the triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with various alkenes, which provides a convergent route to a range of 4-substituted chromanes under mild conditions. chemrxiv.org This method is versatile, tolerating a variety of substituents on both the aromatic ring and the incoming alkene. chemrxiv.org

Furthermore, cascade reactions have been developed for efficient functionalization. An example is the zinc-mediated cascade reaction of 3-chlorochromones with alkyl NHPI esters, which proceeds through a decarboxylative β-alkylation and subsequent dechlorination to yield 2-alkyl-substituted chroman-4-ones. rsc.org This method is notable for its mild conditions, avoiding the need for heat, light, or heavy metal catalysts. rsc.org

Table 1: Selected Methods for Dihydropyran Ring Functionalization

| Reaction Type | Key Reagents/Catalyst | Position(s) Functionalized | Product Type | Ref |

|---|---|---|---|---|

| Organocatalytic Domino Reaction | Cinchona alkaloid derivatives / amino acids | C2, C3 | Functionalized Chromanes | rsc.org |

| Triflimide-Catalyzed Annulation | Triflimide (Tf₂NH) | C4 | 4-Substituted Chromanes | chemrxiv.org |

| Cascade Alkylation-Dechlorination | Zinc, Alkyl NHPI esters | C2 | 2-Alkyl-Chroman-4-ones | rsc.org |

| Intramolecular Oxa-Michael Addition | Base (e.g., DIPA) | C2, C3 | Chroman-4-ones | nih.gov |

Synthesis of Spatially Resolved (R)- and (S)-Enantiomers

The synthesis of enantiomerically pure chromanes is of significant interest due to the often distinct biological activities of different stereoisomers. nih.gov Asymmetric synthesis strategies are employed to control the stereochemistry, particularly at the C2 and C4 positions of the dihydropyran ring.

Transition metal-catalyzed asymmetric reactions are a prominent method for accessing chiral chromanes. For example, the enantioselective hydroallylation of 2H-chromenes and their thio-analogs can be achieved using a copper(I) hydride catalyst with a chiral bisphosphine ligand, such as (R,R)-Ph-BPE. rsc.org This approach provides efficient and atom-economical access to 4-allyl chromanes with excellent enantioselectivities (up to 99% ee). rsc.org Similarly, rhodium-catalyzed asymmetric transfer hydrogenation of (E)-3-benzylidene-chromanones is used to produce enantiomerically enriched cis-3-benzyl-chromanols. organic-chemistry.org

Organocatalysis offers a powerful alternative to metal-based systems. A highly enantio- and diastereoselective synthesis of functionalized chromanes has been achieved through a domino Michael/hemiacetalization reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols. rsc.org This reaction utilizes modularly designed organocatalysts self-assembled from cinchona alkaloid derivatives and amino acids, yielding products with excellent stereocontrol. rsc.org Another strategy involves the use of chiral aminoboronic acids to facilitate enantioselective intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids, affording chiral chromanes in high yields and enantiomeric excess. organic-chemistry.org

Table 2: Enantioselective Synthetic Approaches to Chiral Chromanes

| Method | Catalyst/Reagent | Substrate | Product | Enantioselectivity (ee) | Ref |

|---|---|---|---|---|---|

| Asymmetric Hydroallylation | CuCl/(R,R)-Ph-BPE | 2H-Chromenes | 4-Allyl Chromanes | Up to 99% | rsc.org |

| Asymmetric Transfer Hydrogenation | Rh-catalyst, HCO₂H/DABCO | (E)-3-Benzylidene-chromanones | cis-3-Benzyl-chromanols | High | organic-chemistry.org |

| Organocatalytic Domino Reaction | Cinchona Alkaloid/Amino Acid | (E)-2-(2-nitrovinyl)phenols | Functionalized Chromanes | Up to 99% | rsc.org |

| Intramolecular Oxa-Michael Reaction | Chiral Aminoboronic Acid | α,β-Unsaturated Carboxylic Acids | Chiral Chromanes | Up to 96% | organic-chemistry.org |

Advanced Synthetic Techniques in Chromane Chemistry

Modern organic synthesis has introduced a variety of advanced techniques to construct the chromane skeleton with greater efficiency, control, and structural diversity. These methods often involve catalytic processes that enable the formation of key bonds under mild conditions. For instance, photocatalysis is emerging as a potent technique, allowing for selective bond formations such as cyclizations and intermolecular C-H functionalization reactions under mild conditions. researchgate.net The generation of chromane-type arynes under mild conditions opens pathways for subsequent [2+2], [3+2], and [4+2] cycloaddition reactions, as well as nucleophilic additions and σ-insertions, leading to structurally novel chromane derivatives. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling and Carbonylation Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied in the synthesis and functionalization of chromane derivatives. libretexts.org For a substrate like this compound, the aryl bromide moiety is an ideal handle for various palladium-catalyzed transformations. Reactions such as the Suzuki, Stille, Sonogashira, and Heck couplings allow for the introduction of aryl, vinyl, alkynyl, and other organic fragments at the C5 position. libretexts.orgnih.gov These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation and reductive elimination. wikipedia.org

Palladium-catalyzed carbonylation reactions represent another powerful strategy for elaborating the chromane core. researchgate.net These reactions introduce a carbonyl group (C=O) by using carbon monoxide (CO) as a C1 source. For instance, the carbonylative Suzuki coupling of an aryl bromide on the chromane ring with an organoboron reagent can produce aryl ketones. Similarly, oxidative carbonylation reactions offer an alternative pathway that can convert functionalized alkenes into valuable ester derivatives in a single step. researchgate.net

Table 3: Palladium-Catalyzed Reactions for Chromane Functionalization

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed | Ref |

|---|---|---|---|---|

| Suzuki Coupling | Aryl Halide + Organoboron Reagent | Pd(0) catalyst, Base | C(sp²)–C(sp²) | libretexts.org |

| Stille Coupling | Aryl Halide + Organotin Reagent | Pd(0) catalyst | C(sp²)–C(sp²) / C(sp²)–C(sp) | libretexts.orgnih.gov |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C(sp²)–C(sp) | libretexts.orgnih.gov |

| Heck Coupling | Aryl Halide + Alkene | Pd(0) catalyst, Base | C(sp²)–C(sp²) | nih.gov |

| Carbonylative Coupling | Aryl Halide + Nucleophile + CO | Pd catalyst | C(sp²)–C(=O) | researchgate.net |

Chemo- and Regioselective Transformations

Achieving chemo- and regioselectivity is crucial when synthesizing complex molecules with multiple functional groups. In chromane chemistry, this involves selectively transforming one part of the molecule while leaving other reactive sites untouched. For example, the development of chemoselective ring-opening protocols for cycloadducts of aryne precursors allows for the generation of specific intermediates for further functionalization. researchgate.net The regioselectivity in such transformations can be guided by factors like steric hindrance or the directing effect of existing functional groups, such as the oxygen atom in the pyran ring. researchgate.netnih.gov

An example of a chemoselective synthesis is the application of Baylis-Hillman methodology to produce 3-acyl-2H-1-chromenes. chemrxiv.org In the context of palladium catalysis, the inherent reactivity differences between various C-X bonds (e.g., C-Br vs. C-Cl) or C-H bonds can be exploited to direct reactions to a specific site on the chromane scaffold.

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chromane and related heterocyclic compounds to minimize environmental impact. rroij.com This involves the use of eco-friendly starting materials, non-toxic catalysts, and benign reaction conditions. nih.govresearchgate.net

Key green strategies applicable to chromane synthesis include:

Alternative Energy Sources: Microwave irradiation and ultrasound are used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govnih.govresearchgate.net One-step syntheses of chroman-4-ones from 2'-hydroxyacetophenones and aldehydes have been efficiently conducted using microwave heating. nih.gov

Green Solvents and Catalysts: The use of environmentally friendly solvents like water or ethanol, or performing reactions under solvent-free conditions, significantly reduces volatile organic compound (VOC) emissions. researchgate.netresearchgate.net Rochelle salt has been reported as a novel, heterogeneous, and reusable green catalyst for the three-component synthesis of substituted chromenes. researchgate.net

Atom Economy: Designing synthetic routes, such as multicomponent reactions, that incorporate the maximum number of atoms from the starting materials into the final product is a core principle. researchgate.neteurekalert.org This minimizes waste generation.

Catalyst-Based Approaches: Employing catalysts with minimal environmental impact and developing methods for their recovery and reuse aligns with green chemistry goals. nih.govresearchgate.net

These approaches not only reduce the ecological footprint of chemical synthesis but can also offer benefits in terms of cost-effectiveness, scalability, and ease of purification. nih.govresearchgate.net

Chemical Reactivity and Transformation Studies of 5 Bromo 8 Methoxy 3,4 Dihydro 2h 1 Benzopyran

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Core

The aromatic core of 5-Bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran is polysubstituted, and its reactivity in substitution reactions is a composite of the directing effects of these substituents.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the incoming electrophile attacks the benzene (B151609) ring, replacing a hydrogen atom. libretexts.org The rate and regioselectivity of this reaction are governed by the existing substituents. libretexts.org

Methoxy (B1213986) Group (-OCH₃): This is a strongly activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance.

Bromo Group (-Br): This is a deactivating group due to its inductive electron withdrawal, but it is also ortho, para-directing because of resonance effects.

Alkyl Ether Linkage (-O-CH₂-): The ether oxygen of the dihydropyran ring is also an activating, ortho, para-director.

Considering the positions on the ring, the methoxy group at C8 directs to C7 (ortho) and C6 (para, blocked by the pyran ring fusion). The bromo group at C5 directs to C6 (ortho) and the blocked C8 position (para). The pyran ring's ether oxygen at C1 directs to C2 (blocked) and C4a (blocked). The cumulative effect of these groups, particularly the strong activating methoxy group, suggests that electrophilic substitution would be directed primarily to the C7 position, which is ortho to the methoxy group and meta to the bromo group. A secondary site for substitution could be the C6 position, which is ortho to the bromo group and meta to the methoxy group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific conditions for these reactions on this compound would require experimental determination, but the outcomes are predictable based on these directing effects.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the aromatic ring, is generally difficult and requires either harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the ring is substituted with electron-donating groups (methoxy, ether), making it electron-rich and thus deactivated towards nucleophilic attack. Therefore, direct SNAr displacement of the bromide is highly unfavorable. Such transformations are more practically achieved via transition-metal-catalyzed cross-coupling reactions, as discussed in section 3.3.

Reductions and Oxidations of the Dihydro-pyran Ring System

The dihydropyran ring of the benzopyran system contains a benzylic ether linkage, which is the primary site for redox reactions.

Reductions: The saturated dihydropyran ring is generally stable to many reducing agents. However, the benzylic C4-O bond is susceptible to cleavage under certain reductive conditions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas could potentially lead to hydrogenolysis, resulting in the opening of the pyran ring to form a substituted phenol (B47542). The specific outcome would depend on the reaction conditions (temperature, pressure, catalyst).

Oxidations: The benzylic C4 position is the most likely site of oxidation. Reaction with common oxidizing agents that target benzylic C-H bonds, such as chromium-based reagents or potassium permanganate, could potentially convert the C4 methylene (B1212753) group into a carbonyl group, yielding the corresponding 5-bromo-8-methoxy-2H-1-benzopyran-4(3H)-one (chromanone). The stability of the rest of the molecule to these oxidants would need to be considered.

Carbon-Carbon and Carbon-Heteroatom Bond Formation Strategies

The presence of the C5-bromo substituent makes the molecule an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for building molecular complexity by forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions are particularly effective for aryl bromides. Key examples include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond. This is a versatile method for creating biaryl structures or attaching alkyl/alkenyl groups. researchgate.net

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, resulting in a substituted alkene.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base to form an aryl-alkyne. researchgate.net

These reactions offer a modular approach to derivatize the C5 position with a wide range of carbon-based functionalities.

Carbon-Heteroatom Bond Formation: The C5-bromo position is also amenable to the formation of bonds between carbon and heteroatoms like nitrogen, oxygen, or sulfur.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine to form a C-N bond, yielding a 5-amino-substituted benzopyran.

Ullmann Condensation: A copper-catalyzed reaction, often used to form C-O bonds with phenols or C-N bonds with amines, typically under harsher conditions than palladium-catalyzed methods. mdpi.com

The table below summarizes potential cross-coupling reactions for functionalizing the C5 position.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | C-C | 5-Aryl/Alkyl-benzopyran |

| Heck Coupling | Alkene (H₂C=CHR) | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base | C-C | 5-Alkenyl-benzopyran |

| Sonogashira Coupling | Alkyne (H-C≡CR) | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | C-C | 5-Alkynyl-benzopyran |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst + Ligand (e.g., BINAP) + Base | C-N | 5-Amino-benzopyran |

| Ullmann Condensation | Alcohol/Phenol (R-OH) | Cu Catalyst + Base | C-O | 5-Aryloxy/Alkoxy-benzopyran |

Rearrangement Reactions and Structural Isomerizations

Rearrangement reactions and structural isomerizations for the this compound scaffold are not widely reported in the chemical literature. The core structure is generally stable under typical synthetic conditions. However, under forcing conditions, such as strong acid or high temperatures, rearrangement could theoretically occur. For instance, acid-catalyzed cleavage of the ether bond in the pyran ring could lead to a ring-opened carbocation intermediate, which might then undergo subsequent rearrangement or cyclization reactions. Such transformations are speculative and would likely require harsh conditions that could lead to decomposition.

Reaction Mechanisms and Kinetic Studies

Electrophilic Aromatic Substitution Mechanism: This reaction proceeds via a two-step mechanism. First, the aromatic π-system attacks an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In the second step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. libretexts.org The first step, the formation of the non-aromatic arenium ion, is typically the rate-determining step. researchgate.net

Palladium-Catalyzed Cross-Coupling Mechanism (e.g., Suzuki): The catalytic cycle generally involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzopyran, forming a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

No specific kinetic data for reactions involving this compound have been identified. Such studies would be necessary to quantify the reactivity of the compound and optimize reaction conditions for its various transformations.

Spectroscopic and Advanced Structural Elucidation Methodologies

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). For 5-Bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran, HRMS would provide an exact mass that corresponds to the molecular formula C₁₀H₁₁BrO₂. researchgate.net

A key diagnostic feature in the mass spectrum would be the presence of a characteristic isotopic pattern for bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 3: HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Exact Mass |

| C₁₀H₁₁⁷⁹BrO₂ | ⁷⁹Br | 241.9993 |

| C₁₀H₁₁⁸¹BrO₂ | ⁸¹Br | 243.9973 |

X-ray Crystallography for Precise Molecular Architecture and Stereochemistry

When a suitable single crystal of the compound can be grown, single-crystal X-ray crystallography provides the most definitive structural information. This technique determines the precise spatial arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. researchgate.net

For this compound, an X-ray crystal structure would:

Provide highly accurate measurements of all bond lengths, bond angles, and torsion angles. nih.gov

Elucidate the conformation of the dihydropyran ring, which is expected to adopt a half-chair or similar puckered conformation. nih.gov

Determine the planarity of the aromatic ring and the orientation of the methoxy (B1213986) and bromo substituents relative to it.

Reveal intermolecular interactions, such as π-stacking or halogen bonding, that govern the packing of molecules in the crystal lattice. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides detailed information about the functional groups present in a molecule and its conformational isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of different functional groups.

Hypothetical FT-IR Data Table for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100-3000 | Weak | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1600-1450 | Strong | Aromatic C=C Stretch |

| ~1250-1000 | Strong | C-O-C Asymmetric & Symmetric Stretch |

| ~600-500 | Medium | C-Br Stretch |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy provides excellent information on non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would be particularly useful for identifying the vibrations of the aromatic ring and the C-Br bond. The combination of both FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a more robust structural elucidation and conformational analysis.

Hypothetical Raman Data Table for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1600-1550 | Strong | Aromatic C=C Stretch |

| ~1300-1200 | Medium | In-plane C-H Bending |

| ~600-500 | Strong | C-Br Stretch |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electronic properties and reactivity indices. Density Functional Theory (DFT) is a common approach for these calculations, providing a balance between accuracy and computational cost. dntb.gov.uaresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. ufla.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netnih.gov

For a molecule like 5-Bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO may be distributed across the aromatic system and influenced by the electronegative bromine atom. FMO analysis helps predict how the molecule will interact with other reagents. For instance, a larger HOMO energy value indicates a higher tendency to donate electrons in a chemical reaction. researchgate.net

Table 1: Key Global Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability. researchgate.net |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. nih.gov |

Calculations performed using DFT at the B3LYP/6-311G++(d,p) level of theory for structurally similar compounds have determined HOMO-LUMO energy gaps that are instrumental in assessing their reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays different potential values on the molecular surface using a color spectrum. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen or nitrogen atoms) that are susceptible to electrophilic attack. nih.gov Blue regions represent positive electrostatic potential, indicating electron-deficient areas (e.g., hydrogen atoms) that are prone to nucleophilic attack. nih.gov Green areas denote neutral or intermediate potential. researchgate.net

In this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the methoxy (B1213986) and pyran ring, identifying them as hydrogen-bond acceptor sites. nih.gov Positive potential (blue) would be expected around the hydrogen atoms, marking them as potential hydrogen-bond donors. This analysis is critical for understanding non-covalent interactions, molecular recognition, and how the molecule might bind to a receptor site. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by studying the interactions between filled (donor) and vacant (acceptor) orbitals. ijnc.ir This method quantifies the stabilization energy (E(2)) associated with intramolecular charge transfer (delocalization) from a filled donor NBO to an empty acceptor NBO. researchgate.net A higher E(2) value signifies a stronger interaction and greater stabilization of the molecule.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein) to form a stable complex. ekb.egugm.ac.id This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov The docking process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity, usually expressed as a binding energy score (in kcal/mol). A more negative binding energy indicates a more stable and favorable interaction. ekb.eg

In a hypothetical docking study, this compound would be docked into the active site of a specific protein target. The analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. uobaghdad.edu.iq For example, the methoxy group's oxygen could act as a hydrogen bond acceptor.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide insights into the dynamic behavior of the complex, confirming the stability of the binding pose predicted by docking and revealing conformational changes that may occur upon binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity using statistical models. researchgate.net By identifying key molecular descriptors (physicochemical, electronic, or structural properties) that influence activity, QSAR models can predict the activity of new, unsynthesized compounds.

To build a QSAR model relevant to this compound, a dataset of structurally similar compounds with known biological activities against a specific target would be required. Molecular descriptors for each compound, such as logP (lipophilicity), molecular weight, molar refractivity, and quantum chemical parameters (e.g., HOMO/LUMO energies, dipole moment), would be calculated. Statistical methods like multiple linear regression or machine learning algorithms would then be used to create a predictive model. Such a model could guide the design of more potent analogs by suggesting modifications to the benzopyran scaffold that are likely to enhance biological activity. researchgate.net

Mechanistic Studies of Chemical Transformations via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the mechanisms of chemical reactions. unimib.it By calculating the energies of reactants, transition states, intermediates, and products, DFT allows for the mapping of the potential energy surface of a reaction. nih.gov This provides detailed insights into reaction pathways, activation energies (reaction barriers), and reaction kinetics. pku.edu.cn

For this compound, DFT could be employed to study various chemical transformations. For instance, it could be used to model electrophilic aromatic substitution reactions on the benzene ring, predicting the regioselectivity based on the calculated stability of the intermediate carbocations (sigma complexes). Similarly, DFT could elucidate the mechanism of reactions involving the pyran ring, such as ring-opening or oxidation reactions. These theoretical studies can explain experimental observations and predict the outcomes of new reactions, making them an invaluable tool for synthetic chemistry. pku.edu.cnresearchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Conformational Analysis and Stereochemical Predictions

The conformational landscape and stereochemical attributes of this compound are principally dictated by the puckering of the dihydropyran ring and the spatial arrangement of its substituents. Lacking specific experimental or computational studies for this exact molecule, a detailed analysis can be extrapolated from the well-understood conformational behavior of the parent 3,4-dihydro-2H-1-benzopyran (chroman) ring system and related substituted pyran analogues.

The dihydropyran ring in chroman derivatives is not planar and typically adopts a flexible conformation to alleviate torsional strain. The two most plausible low-energy conformations are the half-chair and the sofa (or envelope) forms. In the half-chair conformation, four of the six ring atoms are roughly coplanar, while the other two are displaced on opposite sides of the plane. In the sofa conformation, five atoms are nearly coplanar, with one atom out of the plane.

For this compound, the conformational equilibrium is influenced by the steric and electronic effects of the bromo and methoxy substituents on the aromatic ring. While these substituents are not directly on the flexible dihydropyran ring, they can exert subtle electronic influences on the ring's bond lengths and angles, and their steric bulk can influence the orientation of adjacent groups in more complex derivatives.

Detailed Research Findings from Analogous Systems:

Computational studies, such as those employing Density Functional Theory (DFT), on similar pyran and chroman systems have provided valuable insights into their conformational preferences. conicet.gov.arbeilstein-journals.org For instance, in many 2-substituted chromanes, the substituent is predicted to favor an equatorial or pseudo-equatorial position in a half-chair conformation to minimize steric hindrance. mdpi.com The energy difference between axial and equatorial orientations is a key factor in determining the dominant conformer. lumenlearning.com

The presence of a halogen, such as bromine, can introduce both steric bulk and specific electronic interactions that may influence conformational stability. Studies on halogenated pyrans have shown that repulsive interactions between axial substituents can lead to deviations in intra-annular torsion angles. beilstein-journals.orgnih.gov The methoxy group, being a π-electron-donating group, primarily influences the electronic properties of the benzene ring, which can in turn subtly affect the geometry of the fused dihydropyran ring. libretexts.org

A predictive conformational analysis suggests that the half-chair conformation of this compound would be the most stable, as it generally minimizes torsional strain more effectively than the sofa conformation. The precise puckering and the relative energies of different conformers would depend on the interplay of steric and electronic factors.

Interactive Data Table: Predicted Torsional Angles for Plausible Conformations of the Dihydropyran Ring

The following table presents hypothetical, yet representative, torsional angles for the dihydropyran ring in its two primary conformations. These values are based on typical findings for chroman and dihydropyran systems and serve as a predictive model.

| Torsional Angle | Half-Chair Conformation (Predicted) | Sofa Conformation (Predicted) |

| O1-C2-C3-C4 | +55° to +60° | +15° to +25° |

| C2-C3-C4-C4a | -30° to -35° | 0° to +5° |

| C3-C4-C4a-C8a | +5° to +10° | 0° to -5° |

| C4-C4a-C8a-O1 | +15° to +20° | +25° to +35° |

| C4a-C8a-O1-C2 | -40° to -45° | -45° to -55° |

| C8a-O1-C2-C3 | +5° to +10° | +5° to +15° |

Interactive Data Table: Predicted Relative Energies of Conformers

This table provides a qualitative prediction of the relative energies of the possible conformers of this compound, based on general principles of conformational analysis. chemistrysteps.com

| Conformer | Predicted Relative Energy (kcal/mol) | Key Destabilizing Interactions |

| Half-Chair | 0 (Reference) | Minimized torsional and steric strain |

| Sofa | 1.5 - 3.0 | Increased torsional strain due to coplanarity of five atoms |

| Planar | > 10 | Severe angle and torsional strain (transition state) |

It is important to emphasize that these tables are predictive and based on the analysis of analogous structures. Definitive conformational and stereochemical assignments for this compound would necessitate dedicated computational modeling or experimental structural analysis, such as X-ray crystallography or advanced NMR spectroscopy techniques.

Preclinical Biological Activity and Structure Activity Relationship Sar Studies of 5 Bromo 8 Methoxy 3,4 Dihydro 2h 1 Benzopyran Derivatives

In Vitro Enzyme Inhibition and Modulation Studies

A review of published scientific literature indicates a lack of studies specifically investigating the inhibitory activity of 5-Bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran derivatives against Mycobacterium tuberculosis Salicylate Synthase (MbtI). While MbtI is a recognized target for the development of novel antitubercular agents, research has focused on other chemical scaffolds.

There is currently no available scientific literature detailing the modulation of Silent Information Regulator 2 (Sirt2) enzyme activity by compounds derived from the this compound structure.

While specific data on 5-bromo-8-methoxy derivatives is limited, research into the broader class of 3,4-dihydro-2H-1-benzopyrans has revealed activity on ion channels, which are closely linked to enzymatic processes. Specifically, derivatives of 3,4-dihydro-2,2-dimethyl-6-halo-2H-1-benzopyran have been investigated as potassium channel openers (PCOs) for ATP-sensitive K+ (KATP) channels. nih.gov These channels are crucial in regulating cellular functions, such as insulin (B600854) release from pancreatic β-cells.

Structure-activity relationship studies on these cromakalim (B1669624) analogues have shown that the nature of the substituent at the 4-position of the benzopyran nucleus is critical for activity. The introduction of a 4-arylthiourea moiety with strong electron-withdrawing groups (such as cyano or nitro) at the meta or para position of the phenyl ring resulted in the most potent inhibitory activity on insulin release. nih.gov For instance, R/S-6-chloro-4-(4-cyanophenylaminothiocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran was identified as a highly potent inhibitor of insulin secretion, acting via the activation of pancreatic KATP channels. nih.gov These findings highlight the potential of the benzopyran scaffold to modulate ion channel activity, with a high degree of selectivity for pancreatic tissue over vascular tissue. nih.gov

| Compound | Substituent at 4-Position | Activity |

|---|---|---|

| R/S-6-chloro-4-(4-cyanophenylaminothiocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran | 4-cyanophenylaminothiocarbonylamino | Identified as the most potent benzopyran-type inhibitor of insulin release in the series. nih.gov |

| Derivatives with electron-withdrawing groups (CN, NO₂) on phenyl ring | Arylthiourea moiety with meta- or para-CN or NO₂ | Showed the most pronounced inhibitory activity on the insulin secretory process. nih.gov |

Receptor Ligand Binding and Functional Modulation

The 3,4-dihydro-3-amino-2H-1-benzopyran framework is a recognized pharmacophore for serotonin (B10506) receptors. researchgate.net Systematic variation of the substituent at the 5-position of this ring system has been explored to develop potent and selective ligands for 5-HT1A and 5-HT7 receptors. researchgate.net These receptors are implicated in the pathophysiology of several central nervous system disorders, including anxiety and depression. nih.govnih.gov

A series of 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives demonstrated that the nature of the 5-substituent significantly influences binding affinity. researchgate.net The introduction of a bromo group at the 5-position, as part of a compound series with a dipropylamino group at the 3-position, was evaluated for its affinity at both 5-HT1A and 5-HT7 receptors.

The research showed that a 5-bromo derivative (Compound 1c in the study) displayed moderate affinity for the 5-HT1A receptor and lower affinity for the 5-HT7 receptor. researchgate.net In contrast, a derivative with a 5-phenyl substituent (Compound 2b in the study) exhibited very high affinity for both receptors, with Ki values of 0.3 nM for 5-HT1A and 3.1 nM for 5-HT7. researchgate.net This suggests that while halogenation at the 5-position is tolerated, a larger aromatic substituent may be more favorable for potent binding to both of these serotonin receptor subtypes. researchgate.net

| Compound ID (from source) | Substituent at 5-Position | 5-HT1A Ki (nM) | 5-HT7 Ki (nM) |

|---|---|---|---|

| 1a | -H | 1.5 | 15 |

| 1b | -CH₃ | 1.1 | 19 |

| 1c | -Br | 12 | 100 |

| 2b | -Phenyl | 0.3 | 3.1 |

| 2c | -Thiophen-2-yl | 0.5 | 4.5 |

The benzopyran nucleus is a structural component of ligands targeting dopamine (B1211576) D2-like receptors (D2, D3, and D4). nih.govfrontiersin.org The D3 receptor, in particular, is a target for therapeutics aimed at treating neurological and psychiatric conditions. nih.gov

While direct studies on this compound derivatives are not prominent in the literature, related structures show significant activity. The D3/D2 receptor agonist (+)-PD-128,907, which has a benzopyrano[4,3-b]-1,4-oxazine structure, demonstrates the compatibility of the benzopyran scaffold with dopamine receptor binding sites. nih.gov Studies with this compound have highlighted the role of D3 receptor activation in providing protection against cocaine-induced seizures, with its anticonvulsant effects being preserved in D2 receptor knockout mice but eliminated in D3 receptor-deficient mice. nih.gov This underscores the potential for developing benzopyran-based ligands with selectivity for the D3 receptor subtype.

The development of selective D3 receptor ligands is a significant challenge due to the high homology between D2 and D3 receptors. nih.govelifesciences.org However, achieving selectivity is crucial for designing drugs with improved side-effect profiles. The exploration of various substitutions on the benzopyran ring system represents a potential strategy for modulating affinity and selectivity between these closely related dopamine receptor subtypes.

Investigation of Other Receptor Systems

Derivatives of the 3,4-dihydro-2H-1-benzopyran (chroman) scaffold have been investigated for their affinity towards various receptor systems beyond their primary targets. Notably, amino-substituted chroman derivatives have shown significant interactions with serotoninergic receptors. Studies on 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives revealed high affinity for both 5-HT1A and 5-HT7 serotonin receptors. For some of these compounds, high selectivity for the 5-HT1A receptor was observed, with enantiomers displaying different binding affinities; generally, the (R)-enantiomers showed higher affinity than the (S)-enantiomers.

In addition to serotonin receptors, selected 3-aminochroman derivatives have been evaluated for their binding affinity to dopamine D1 and D2 receptors, as well as 5-HT2A receptors, to assess their selectivity profile. Furthermore, coumarin-based derivatives, which share the benzopyran core, have been synthesized and tested for their antagonistic activity at 5-HT1A and 5-HT2A receptors. Certain N-arylpiperazine-containing coumarin (B35378) derivatives demonstrated nanomolar binding affinities for these serotonin receptor subtypes. These findings highlight the potential for developing selective neurological agents based on the chroman scaffold by modifying substituents at various positions.

Cellular Biology and Mechanism of Action Investigations (In Vitro)

Derivatives of the benzopyran scaffold have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. The cytotoxic effects are influenced by the nature and position of substituents on the benzopyran ring system. For instance, certain benzopyranone derivatives with basic amino side chains have shown potent activity against both hormone-dependent (ER+) and hormone-independent (ER-) breast cancer cell lines, as well as endometrial cancer cells.

Studies have reported the IC50 values for several benzopyran derivatives, indicating their potential as anticancer agents. The presence of bromo and methoxy (B1213986) substituents has been a key area of investigation in structure-activity relationship studies. For example, in a series of N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides, 4-brominated derivatives were found to be particularly effective against the MCF7 human breast adenocarcinoma cell line, with some compounds exhibiting nanomolar antiproliferative potency. The antiproliferative activity of these compounds is often linked to their ability to interfere with critical cellular processes such as microtubule dynamics, leading to cell cycle arrest and apoptosis.

Table 1: Antiproliferative Activity of Selected Benzopyran Derivatives

| Compound Type | Cell Line | Activity (IC50, µM) |

|---|---|---|

| Benzopyran-4-one-isoxazole hybrid | CCRF-CEM | 3.3 - 5.6 |

| Benzopyran-4-one-isoxazole hybrid | MCF-7 | 8.9 - 17.8 |

| Benzopyran-4-one-isoxazole hybrid | A549 | 12.9 - 21.4 |

| Benzopyranone with amino side chain | MCF-7 (ER+) | <20 |

| Benzopyranone with amino side chain | MDA-MB-231 (ER-) | <20 |

| 4-Brominated N-(2,5-dimethoxyphenyl) benzenesulphonamide | MCF7 | 0.036 - 0.086 |

| 4-Brominated N-(2,5-dimethoxyphenyl) benzenesulphonamide | HeLa | 0.045 - 0.092 |

The benzopyran scaffold is a core component of Vitamin E (α-tocopherol), a well-known antioxidant. Consequently, derivatives of this compound are of interest for their potential antioxidant and anti-inflammatory properties. The antioxidant capacity of these compounds often involves scavenging free radicals and reducing oxidative stress within cells. Studies on related bromophenol compounds have demonstrated their effectiveness as scavengers of DPPH• and ABTS•+ radicals, indicating their potential to mitigate oxidative damage.

The anti-inflammatory mechanisms of benzopyran and related benzofuran (B130515) derivatives often involve the modulation of key inflammatory pathways. Research has shown that these compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells. This inhibition is frequently linked to the downregulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for the expression of inflammatory genes.

Derivatives of benzopyran have been evaluated for their antimicrobial activity against a range of pathogenic bacteria and fungi. The presence of bromo and methoxy substituents can enhance the antimicrobial efficacy of the chroman core. For example, certain benzopyran derivatives have shown inhibitory activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli.

The mode of action for the antimicrobial effects of these compounds can vary. Some derivatives are thought to interfere with microbial cell membrane integrity, leading to leakage of cellular components and cell death. Others may inhibit essential microbial enzymes or interfere with nucleic acid synthesis. For instance, studies on naphthopyran derivatives, which possess a related structural framework, have demonstrated activity against bacteria and fungi, including Aspergillus fumigatus and Candida albicans. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of these compounds.

Table 2: Antimicrobial Activity of Selected Benzopyran Derivatives

| Compound Type | Microorganism | Activity (MIC, µg/mL) |

|---|---|---|

| 2-amidogen-3-phenylsulfonyl-4-nitrophenyl-4H-benzochroene | E. coli | 7.8 |

| 2-amidogen-3-phenylsulfonyl-4-tolyl-4H-benzochroene derivative | S. aureus | 9.8 - 12.3 |

| 2-amidogen-3-phenylsulfonyl-4-tolyl-4H-benzochroene derivative | E. coli | 9.8 - 15.6 |

Beyond their direct cytotoxic, antioxidant, and antimicrobial effects, derivatives of this compound can influence other critical cellular pathways. A significant mechanism of action for the antiproliferative effects of some benzopyran derivatives is the inhibition of tubulin polymerization. nih.gov By disrupting microtubule dynamics, these compounds can induce a delay in mitosis, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis or mitotic slippage. nih.gov

Furthermore, some benzopyran derivatives have been shown to modulate cell cycle progression by affecting the expression of key regulatory proteins. For example, certain compounds can induce cell cycle arrest at the G1/S transition by inhibiting the expression of cyclin E. The induction of apoptosis is another common cellular phenotype observed following treatment with these compounds. This programmed cell death can be triggered through various signaling cascades, including those involving the p53 tumor suppressor protein. The ability to induce apoptosis in cancer cells is a highly desirable characteristic for potential anticancer agents.

Structure-Activity Relationship (SAR) Elucidation for Biological Effects

The biological activities of this compound derivatives are intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to decipher how different functional groups and their positions on the benzopyran scaffold influence the compound's pharmacological profile.

For antiproliferative activity , the presence and position of halogen and methoxy groups are critical. Studies on related scaffolds have shown that bromination can significantly enhance cytotoxicity. For instance, in a series of N-(methoxyphenyl)benzenesulphonamides, bromination of the dimethoxyaniline ring led to some of the most potent compounds against breast cancer cells. nih.gov The position of methoxy groups also plays a crucial role; in some series, the absence of a methoxy group on the benzopyran-4-one moiety led to higher selectivity and cytotoxicity against cancer cells. Conversely, for other scaffolds, multiple methoxy groups were found to be beneficial for activity.

In terms of anti-inflammatory effects , SAR studies on flavones (which contain a benzopyran-4-one core) have indicated that hydroxyl groups at specific positions can enhance activity, while methoxy groups at certain positions may attenuate it. The ester and methoxy functional groups of ethyl p-methoxycinnamate, a related compound, have been identified as important for its anti-inflammatory properties.

For antimicrobial properties , SAR analysis suggests that the type and position of substituents on the benzopyran ring influence the spectrum and potency of activity. In some series of thiochromenes, which are sulfur analogs of chromenes, derivatives with methoxy and chloro substituents showed enhanced activity. The introduction of specific heterocyclic moieties to the benzopyran core can also modulate the antimicrobial effects.

Finally, regarding receptor binding , SAR studies on 3-aminochromans have shown that the nature of the substituent at the 5-position significantly impacts affinity for serotonin receptors. Carboxylate esters, amides, and ketones at this position were found in high-affinity compounds. Additionally, the stereochemistry at the 3-position is crucial, with (R)-enantiomers generally displaying higher affinity for the 5-HT1A receptor.

Impact of Bromo and Methoxy Substituents on Biological Potency and Selectivity

The presence and positioning of bromo and methoxy groups on the benzopyran ring system are fundamental determinants of biological activity. SAR studies consistently demonstrate that these substituents significantly influence the potency and selectivity of the derivatives through a combination of electronic, steric, and hydrophobic interactions.

The bromine atom, a halogen, can considerably enhance biological potency. This is often attributed to its ability to form halogen bonds, which are non-covalent interactions between the electrophilic region of the halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.gov For instance, in studies of related N-(5-methoxyphenyl) methoxybenzenesulphonamides, the introduction of a bromine atom at the 4-position of a 2,5-dimethoxyaniline (B66101) ring resulted in compounds with nanomolar antiproliferative potency. nih.gov Similarly, research on other chromene substructures has identified 6-bromo derivatives as having potent cytotoxicity, comparable to established anticancer agents like cisplatin. ijbpas.com The position of the halogen is a critical factor; its strategic placement can lead to significant gains in activity without causing cytotoxicity to normal cells. nih.gov

The methoxy group also plays a crucial role in modulating the pharmacological profile. Its importance is highlighted in studies of benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 (HIF-1) pathway, where the 4'-methoxy group was found to be more critical to activity than the 3'-methoxy group. nih.gov It is suggested that the 4'-methoxy group may participate in hydrogen bonding with key amino acid residues, such as LYS350, in the target protein's binding site. nih.gov The removal or replacement of the 4'-methoxy group with moieties like trifluoromethoxy led to a significant loss of activity, underscoring its importance for optimal biological function. nih.gov In a series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives, the 5-methoxy group was a key feature in compounds showing high affinity for serotonin 5-HT1A receptors. researchgate.net

The interplay between bromo and methoxy substituents can lead to compounds with highly potent and selective activities. The combination of these groups can fine-tune the electronic and lipophilic properties of the molecule, enhancing its ability to interact with specific biological targets while minimizing off-target effects.

Table 1: Effect of Bromo and Methoxy Substituents on Cytotoxicity in Related Benzene (B151609)/Benzopyran Scaffolds This table is generated based on data from related compound series to illustrate the principles.

| Compound Series | Substituent(s) | Target/Cell Line | Potency (IC₅₀/EC₅₀) | Source |

|---|---|---|---|---|

| N-phenyl methoxybenzenesulphonamides | 2,5-dimethoxy, 4-bromo | MCF7 Breast Cancer | Nanomolar range | nih.gov |

| Benzopyran-based HIF-1 Inhibitors | 4'-methoxy | HIF-1 Pathway | 0.6 µM | nih.gov |

| Benzopyran-based HIF-1 Inhibitors | 3'-methoxy (4'-H) | HIF-1 Pathway | 1.0 µM | nih.gov |

| Benzopyran-based HIF-1 Inhibitors | 4'-trifluoromethoxy | HIF-1 Pathway | >5 µM | nih.gov |

Influence of Substituents on the Dihydro-pyran Ring and Other Positions

Substitutions at other positions of the benzopyran nucleus also offer a strategy for modulating activity. In a series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives, systematic variation of the substituent at the 5-position was undertaken to explore different hydrophobic, aromatic, and hydrogen-bond acceptor capacities. researchgate.net This led to the identification of compounds with high affinity for both 5-HT1A and 5-HT7 serotonin receptors. researchgate.net The nature of the substituent at this position directly influenced receptor affinity, as shown in the table below.

Table 2: Influence of 5-Position Substituent on Serotonin Receptor Affinity in 3,4-dihydro-3-amino-2H-1-benzopyran Derivatives

| 5-Position Substituent | Receptor | Affinity (Ki, nM) | Source |

|---|---|---|---|

| Methoxy (OCH₃) | 5-HT1A | High Affinity | researchgate.net |

| Phenyl (C₆H₅) | 5-HT1A | 0.3 | researchgate.net |

Furthermore, the nature of the linker and the groups attached to it are important. In one study, derivatives with a longer chain linker and a methoxy substitution demonstrated the best activity. nih.gov The lipophilicity of substituents is a recurring theme, with binding affinity often showing a linear dependence on the lipophilicity (π) of the substituent group. nih.gov This indicates that hydrophobic interactions within the binding pocket are a significant driving force for ligand binding.

Stereochemical Effects on Receptor Binding and Cellular Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that can dramatically affect the biological activity of this compound derivatives. Chiral centers within the molecule, particularly on the dihydro-pyran ring, mean that these compounds can exist as different stereoisomers (enantiomers or diastereomers). These isomers, while having the same chemical formula, can exhibit vastly different potencies, selectivities, and even types of pharmacological activity.

The differential activity arises because biological targets like receptors and enzymes are themselves chiral. The binding pocket of a receptor has a specific 3D architecture, and only a stereoisomer that is spatially complementary to this site can bind effectively to elicit a biological response. This is often described by the "three-point attachment" model.

In the context of benzopyran derivatives, the stereochemistry at positions C2 and C4 of the dihydro-pyran ring is particularly important. For example, studies on trans-disubstituted dihydropyran-based macrolides have shown that specific stereoisomers possess potent and selective activity. nih.gov Although specific studies on the 5-Bromo-8-methoxy scaffold are not detailed in the provided search results, the principles are broadly applicable. The orientation of substituents on the dihydro-pyran ring will dictate how the bromo and methoxy groups on the aromatic ring are presented to the target protein. A change from an (R)- to an (S)-enantiomer, for instance, could completely alter the binding mode, potentially leading to a loss of activity or engagement with a different set of off-target receptors. Therefore, the synthesis and biological evaluation of individual stereoisomers are essential steps in the preclinical development of these derivatives to identify the most active and selective isomer (the eutomer) while avoiding potential issues from the less active or inactive isomer (the distomer).

Identification of Pharmacophore Models for Rational Design (Preclinical)

Pharmacophore modeling is a powerful computational tool used in preclinical drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. nih.gov Based on the structure-activity relationships of a series of active compounds, a pharmacophore model can be constructed to guide the rational design of new, more potent, and selective derivatives.

A pharmacophore model for this compound derivatives would typically consist of several key features:

A Hydrogen Bond Acceptor: The oxygen atom of the 8-methoxy group and the pyran ring oxygen are prime candidates for this feature, potentially interacting with hydrogen bond donor residues in a receptor.

A Halogen Bond Donor: The 5-bromo substituent can be modeled as a feature capable of forming a halogen bond, which has been shown to be important for affinity. nih.govresearchgate.net

A Hydrophobic/Aromatic Region: The benzene ring of the benzopyran scaffold provides a significant hydrophobic area for interaction with nonpolar pockets in the target protein.

Exclusion Volumes: These define regions of space where substituents would cause steric clashes with the receptor, helping to refine the model and guide synthetic efforts away from unproductive modifications.

By analyzing a set of active and inactive derivatives, computational methods can generate and validate these models. nih.gov For instance, the observation that a 4'-methoxy group is crucial for activity in related benzopyrans would be translated into a mandatory hydrogen bond acceptor feature at that relative position in the model. nih.gov Similarly, the loss of activity upon introducing bulky groups at certain positions would define exclusion volumes.

Once validated, these pharmacophore models serve as 3D search queries for virtual screening of large chemical databases to identify novel scaffolds that possess the desired features but may have a completely different chemical structure. nih.gov This approach accelerates the discovery of new lead compounds and helps in optimizing existing leads by suggesting structural modifications that are most likely to improve biological activity.

Future Directions and Research Perspectives in 5 Bromo 8 Methoxy 3,4 Dihydro 2h 1 Benzopyran Research

Development of Novel Synthetic Routes for Improved Yields and Selectivity

The advancement of research into 5-Bromo-8-methoxy-3,4-dihydro-2H-1-benzopyran and its derivatives is contingent upon the availability of efficient and scalable synthetic methods. While classical approaches to benzopyran synthesis exist, future work should focus on developing novel routes that offer superior yields, greater stereoselectivity, and improved functional group tolerance.

Key areas for improvement include:

Catalyst Development: Designing new transition metal catalysts (e.g., based on palladium, gold, or platinum) to enhance the efficiency and selectivity of cyclization reactions. nih.gov

Flow Chemistry: Implementing continuous flow synthesis to improve reaction control, reduce reaction times, and enhance safety and scalability.